molecular formula C9H11ClN2O2S B1523270 [Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate CAS No. 19580-41-7

[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate

Cat. No.: B1523270
CAS No.: 19580-41-7
M. Wt: 246.71 g/mol
InChI Key: GZVDRZSHXMCMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .


Molecular Structure Analysis

The complex synthesized using 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand was assigned a distorted square pyramidal geometry . The stable geometry of the complex was established through computational simulation utilizing density functional theory .


Chemical Reactions Analysis

The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .


Physical and Chemical Properties Analysis

The calculation of several electronic properties followed the establishment of the stable geometry of the complex . The ADMET characteristics of the complex and ligand were also assessed using ADMET analysis .

Scientific Research Applications

Understanding Disease Mechanisms

Research on compounds similar to "[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate" contributes significantly to our understanding of disease mechanisms. For example, studies on thiopurines, such as 6-thioguanine, have revealed their potential liver injury risks in patients with inflammatory bowel disease (IBD), highlighting the importance of monitoring liver function and understanding drug-related toxicities (Dubinsky et al., 2003).

Drug Metabolism and Pharmacogenetics

Insights into the metabolism of therapeutic agents and their interactions with genetic factors are essential for personalized medicine. Studies on the metabolism of thiopurines have underscored the role of genetic polymorphisms in drug response and toxicity, such as those affecting thiopurine methyltransferase (TPMT) activity. This knowledge helps in tailoring drug dosages to individual genetic profiles to minimize adverse effects while maximizing therapeutic efficacy (Weinshilboum & Sladek, 1980).

Potential Therapeutic Uses

The exploration of novel compounds often leads to the discovery of potential therapeutic applications. Although direct applications of "this compound" were not identified, research into related areas, such as the effects of dietary components and metabolites on disease risk and progression, continues to be a rich field of study. For instance, the role of metabolites in predicting diabetes development suggests that understanding the metabolic impacts of various compounds can aid in early disease detection and intervention strategies (Wang et al., 2011).

Future Directions

The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria . This suggests potential future directions in the development of pharmaceutical applications.

Properties

IUPAC Name

[[amino(thiophen-2-yl)methylidene]amino] 4-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-5-1-4-8(13)14-12-9(11)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVDRZSHXMCMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NOC(=O)CCCCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate
Reactant of Route 2
Reactant of Route 2
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate
Reactant of Route 3
Reactant of Route 3
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate
Reactant of Route 4
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate
Reactant of Route 5
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate
Reactant of Route 6
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.